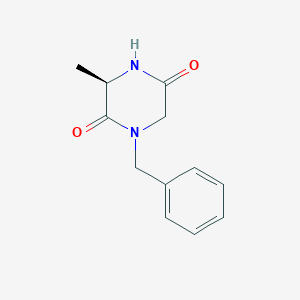

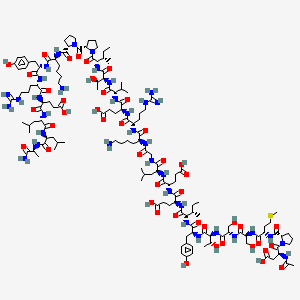

(R)-1-Benzyl-3-methylpiperazine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Aplicaciones Científicas De Investigación

Chiral Solvating Agents in NMR Spectroscopy : (S)-1-benzyl-6-methylpiperazine-2,5-dione, a closely related compound, has been identified as a potential chiral solvating agent in NMR spectroscopy. This application is particularly useful for determining the enantiomer composition of racemic α-amino acid derivatives (Črt Malavašič et al., 2008).

Spectroscopic Properties for Scientific Analysis : The compound's derivatives have been synthesized and their spectroscopic properties, such as c.d., 1H n.m.r., i.r., and u.v., have been analyzed. These properties make them useful in various chemical and biochemical research applications (M. Akiyama et al., 1989).

Anticonvulsant Properties : Derivatives of this compound have been synthesized and tested for anticonvulsant activity, particularly in the maximum electroshock (MES) seizure and pentetrazole (sc PTZ) seizure threshold tests. This highlights its potential application in pharmacological research and drug development (J. Obniska et al., 2005).

Antiproliferative Effects in Cancer Research : Certain piperazine derivatives have shown antiproliferative effects against human chronic myelogenous leukemia. This suggests potential applications in cancer research and therapy (Antoine M. Saab et al., 2013).

Organic Chemistry and Natural Product Synthesis : Piperazine derivatives are versatile organic substrates in organic chemistry, useful in the synthesis of natural products and analogues. They exhibit reactivity conducive to addition reactions to the C–C double bond and can serve as precursors for interesting α-amino or α-keto acid derivatives (J. Liebscher et al., 1999).

Marine-Derived Actinomycete Research : Diketopiperazine derivatives, closely related to (R)-1-Benzyl-3-methylpiperazine-2,5-dione, have been isolated from marine-derived actinomycetes, exhibiting modest antiviral activity against influenza A (H1N1) virus. This indicates its potential in bioprospecting and marine biotechnology (Pei-Pei Wang et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(3R)-1-benzyl-3-methylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTYWRJULQTORS-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)